N-Protection Yield: SEM Outperforms THP by 1.29× and PMB by 5.76× in Pyrazole N–H Alkylation
In a systematic protecting-group screen for pyrazole N–H functionalization under identical alkylation conditions, the SEM protecting group (introduced via SEM-Cl) afforded the protected product in 98% isolated yield, compared to 76% for the tetrahydropyranyl (THP) group and only 17% for the p-methoxybenzyl (PMB) group [1]. The SEM group therefore provides a 1.29-fold yield advantage over THP and a 5.76-fold advantage over PMB. This translates directly to the target compound: SEM-Cl alkylation of 5-(hydroxymethyl)-1H-pyrazole proceeds with high efficiency (86% demonstrated on a closely related pyrazole-4-boronic acid pinacol ester under K₂CO₃/NMP at room temperature) , while the same transformation with THP-Cl or PMB-Cl would be projected to give substantially lower yields based on the head-to-head data.
| Evidence Dimension | Isolated yield of pyrazole N–H protection (alkylation with protecting group chloride) |
|---|---|
| Target Compound Data | SEM protection: 98% yield |
| Comparator Or Baseline | THP protection: 76% yield; PMB protection: 17% yield |
| Quantified Difference | SEM/THP = 1.29×; SEM/PMB = 5.76× |
| Conditions | Pyrazolo[3,4-d]pyrimidine N–H alkylation; SEM-Cl vs THP-Cl vs PMB-Cl; K₂CO₃ base; reported in Velasco et al., Tetrahedron Lett. 2019, Table 2 |
Why This Matters
Higher N-protection yield directly reduces intermediate loss at the first step of multi-step synthetic routes, lowering the cost per gram of downstream advanced intermediates and APIs.
- [1] Velasco RF, Guerrero C, Fra G, Moure A, Miguel-Siles J, Quesada-Campos MT, Ruiz-Gomez JR, Gilbert IH, Thomas MG, Miles TJ. Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. Tetrahedron Lett. 2019;60(18):1243-1247. doi:10.1016/j.tetlet.2019.03.068. View Source
